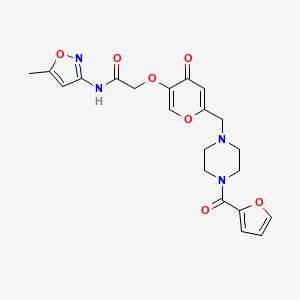![molecular formula C28H30N2O5S2 B2497599 2-(4-((3,4-ジヒドロイソキノリン-2(1H)-イル)スルホニル)ベンザミド)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-3-カルボン酸エチル CAS No. 397290-73-2](/img/structure/B2497599.png)
2-(4-((3,4-ジヒドロイソキノリン-2(1H)-イル)スルホニル)ベンザミド)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-3-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals with complex molecular structures, including a dihydroisoquinoline moiety, a benzamido group, and a tetrahydro-cyclohepta[b]thiophene core. These structures are often synthesized for their potential in various applications due to their unique chemical and physical properties.
Synthesis Analysis
Synthetic strategies for similar complex molecules often involve Heck-mediated synthesis or photochemically induced cyclization processes. For example, a synthesis method described by Pampín et al. (2003) involves Heck coupling reactions followed by cyclization to yield naphtho[2,1-f]isoquinolines, showcasing techniques that could potentially be adapted for synthesizing our compound (Pampín et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds like ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be elucidated using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For instance, Bradbury et al. (1982) describe the synthesis and structural rearrangement of a similar complex molecule, highlighting the importance of detailed structural analysis in understanding the compound's chemical behavior (Bradbury et al., 1982).
Chemical Reactions and Properties
The reactivity of such complex molecules can involve various chemical reactions, including sulfonylation, cyclization, and rearrangement reactions. Liu et al. (2016) synthesized heterocyclic derivatives via visible-light-promoted reactions, indicating the type of innovative methods that could potentially apply to the compound of interest for its functionalization or modification (Liu et al., 2016).
科学的研究の応用
抗菌剤
当社の化合物が属する4-ヒドロキシキノリン-2(1H)-オン骨格は、強力な生物活性プロファイルを有するいくつかの天然産物に見られる主要な構造です。 研究者らは、その抗菌剤としての可能性を探求してきました 。作用機序を理解し、その構造を最適化することで、この化合物は新しい抗生物質や抗真菌薬に貢献できる可能性があります。
経口活性拮抗薬
4-ヒドロキシキノリン-2(1H)-オンコアを含む化合物は、経口活性拮抗薬として研究されてきました。 これらの分子は、特定の生物学的経路を調節することができ、薬物開発の有望な候補となります 。当社の化合物のユニークな構造は、選択性と有効性において利点を提供する可能性があります。
抗結核剤
結核が世界的な健康上の課題となっていることから、効果的な抗結核化合物の探索は依然として重要です。 4-ヒドロキシキノリン-2(1H)-オン誘導体は、結核菌の増殖を阻害する可能性を示しています 。当社の化合物は、この文脈でさらに検討することができます。
抗がん剤としての可能性
4-ヒドロキシキノリン-2(1H)-オン誘導体は、潜在的な抗がん剤として注目を集めています。 それらの多様な薬理学的特性には、がん細胞に対する細胞毒性効果が含まれます 。当社の化合物が特定のがん細胞株に与える影響を調査し、その作用機序を解明することは有益です。
神経疾患
脳卒中、パーキンソン病、アルツハイマー病などの神経系疾患に関連する選択的グリシン部位拮抗薬は、キノリン誘導体を使用して研究されています 。当社の化合物の3位のアセチル基は、神経伝達物質系を調節する役割を果たす可能性があります。
循環器系の用途
循環器系は、キノリン誘導体が研究されてきたもう1つの分野です。 当社の化合物が心臓機能、血管拡張、または血小板凝集に与える影響を調査することで、潜在的な治療上の利点が明らかになる可能性があります .
代謝酵素阻害
当社の化合物のユニークな構造は、代謝酵素と相互作用する可能性を示唆しています。 例えば、乳がんと前立腺がんの標的であるアルド-ケトレダクターゼAKR1C3の阻害を検討することができます .
カスタマイズされた薬物設計
研究者は、4-ヒドロキシキノリン-2(1H)-オン骨格を、カスタマイズされた薬物を設計するためのビルディングブロックとして使用することができます。 置換基と官能基を修飾することで、溶解性、バイオアベイラビリティ、標的特異性などの特性を調整できます .
将来の方向性
作用機序
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is an enzyme that plays a crucial role in the metabolism of steroids and is a target of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound affects the steroid metabolism pathway by inhibiting the AKR1C3 enzyme . This inhibition can disrupt the normal function of the pathway, leading to downstream effects that can influence the progression of diseases like breast and prostate cancer .
Pharmacokinetics
The compound’s cellular potency has been measured by the inhibition of akr1c3 metabolism of a known substrate , suggesting that it can be absorbed and metabolized effectively.
Result of Action
The inhibition of AKR1C3 by this compound can lead to a decrease in the metabolism of certain steroids, which can have a significant impact on the cellular environment . This can potentially lead to the suppression of cancer cell growth in diseases like breast and prostate cancer .
特性
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5S2/c1-2-35-28(32)25-23-10-4-3-5-11-24(23)36-27(25)29-26(31)20-12-14-22(15-13-20)37(33,34)30-17-16-19-8-6-7-9-21(19)18-30/h6-9,12-15H,2-5,10-11,16-18H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADFEDOHCNQQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

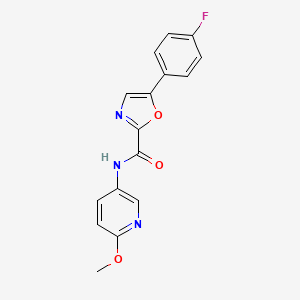
![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylbutan-1-amine](/img/structure/B2497518.png)
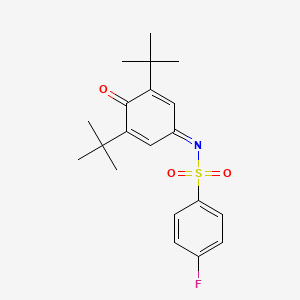
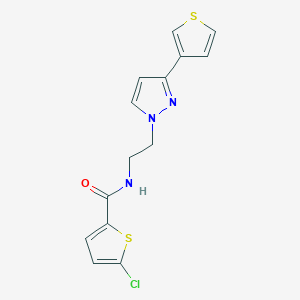
![N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine](/img/structure/B2497522.png)
![5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2497523.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2497524.png)
![N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2497526.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2497527.png)
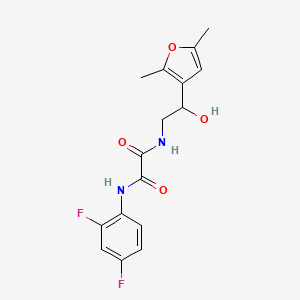

![8-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497533.png)

